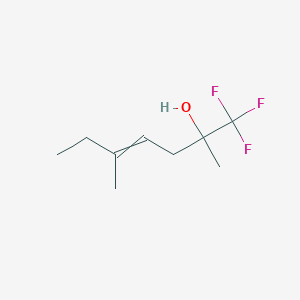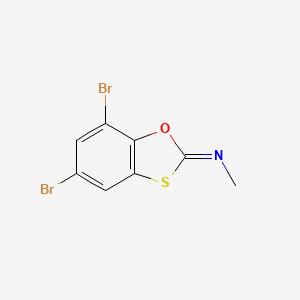
(2Z)-5,7-Dibromo-N-methyl-2H-1,3-benzoxathiol-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-5,7-Dibromo-N-methyl-2H-1,3-benzoxathiol-2-imine is a synthetic organic compound characterized by the presence of bromine atoms and a benzoxathiol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-5,7-Dibromo-N-methyl-2H-1,3-benzoxathiol-2-imine typically involves the bromination of a precursor compound followed by cyclization and methylation steps. The reaction conditions often include the use of bromine or bromine-containing reagents, solvents such as dichloromethane or acetonitrile, and catalysts to facilitate the reactions. The specific steps and conditions can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclization processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-5,7-Dibromo-N-methyl-2H-1,3-benzoxathiol-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its reactivity and properties.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of other functional groups within the molecule.
Substitution: Halogen substitution reactions can replace the bromine atoms with other halogens or functional groups, leading to derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
(2Z)-5,7-Dibromo-N-methyl-2H-1,3-benzoxathiol-2-imine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (2Z)-5,7-Dibromo-N-methyl-2H-1,3-benzoxathiol-2-imine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2Z)-3-(benzylamino)-1,3-diphenyl-prop-2-en-1-one: This compound shares a similar enaminone structure and can form intramolecular hydrogen bonds.
1-alkyl-3-[(2Z)-2,4-diaryl-4-oxobut-2-en-1-yl]-1H-benzimidazol-3-ium bromides: These compounds undergo similar cyclization reactions and have comparable structural features.
Uniqueness
(2Z)-5,7-Dibromo-N-methyl-2H-1,3-benzoxathiol-2-imine is unique due to the presence of bromine atoms and the benzoxathiol ring, which confer distinct chemical and physical properties. These features make it particularly useful in specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
61288-81-1 |
|---|---|
Formule moléculaire |
C8H5Br2NOS |
Poids moléculaire |
323.01 g/mol |
Nom IUPAC |
5,7-dibromo-N-methyl-1,3-benzoxathiol-2-imine |
InChI |
InChI=1S/C8H5Br2NOS/c1-11-8-12-7-5(10)2-4(9)3-6(7)13-8/h2-3H,1H3 |
Clé InChI |
MPHWEMJSBCHMNA-UHFFFAOYSA-N |
SMILES canonique |
CN=C1OC2=C(S1)C=C(C=C2Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


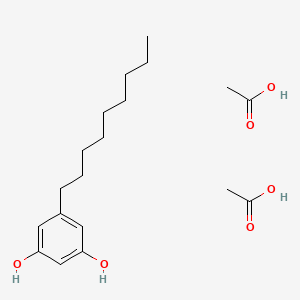

![{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}methanol](/img/structure/B14588783.png)

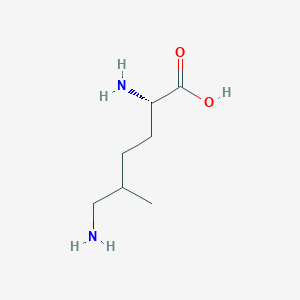
![3-Chloro-3-[4-(propan-2-yl)phenyl]prop-2-enal](/img/structure/B14588808.png)
![5-[Methyl(propyl)amino]thianthren-5-ium iodide](/img/structure/B14588816.png)
![3-Chloro-4-(1-chloroethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B14588831.png)
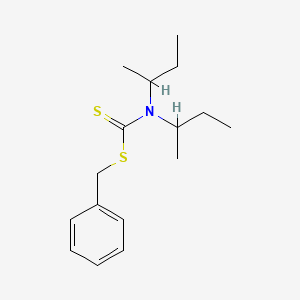

![4-Chloro-3-[2-(10-oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14588856.png)

![6,11-Diphenyl-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14588861.png)
